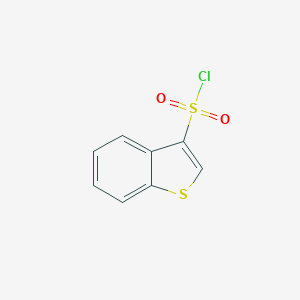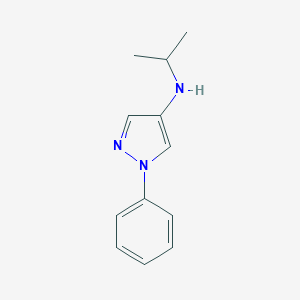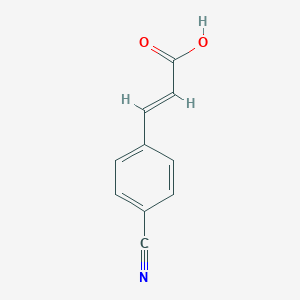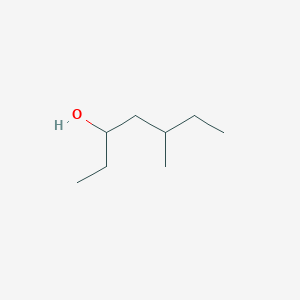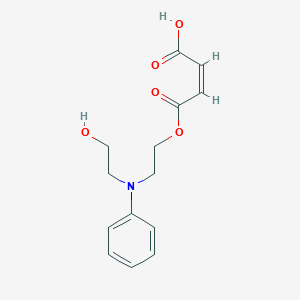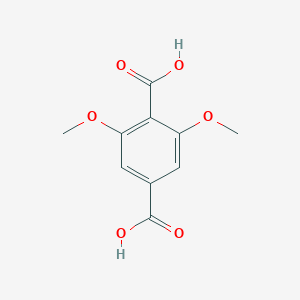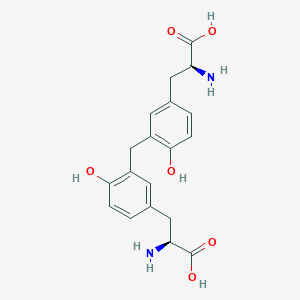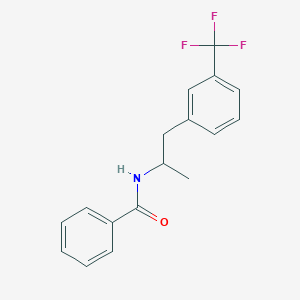
N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide acts as a partial agonist at the dopamine D1 receptor, stimulating the receptor to produce a cellular response. This results in an increase in intracellular cyclic AMP levels, which in turn activates protein kinase A and other downstream signaling pathways. The exact mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide is still not fully understood, but it is thought to involve the modulation of ion channels and other cellular processes.
Biochemical and physiological effects:
N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine in the striatum, and to enhance cognitive function in animal models. It has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor subtype and study its effects in isolation. However, one limitation of using N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide is that it is a synthetic compound, and as such may not fully replicate the effects of endogenous dopamine in the body.
Orientations Futures
There are several potential future directions for research on N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease. Another area of research is the development of more selective and potent dopamine D1 receptor agonists, which could have even greater potential for therapeutic use. Finally, further studies are needed to fully elucidate the mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide involves several steps, including the reaction of 3-trifluoromethylphenylacetonitrile with methylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with benzoyl chloride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide has been widely used in scientific research as a tool to study the dopamine D1 receptor. It has been shown to have a high affinity for the D1 receptor and is selective for this receptor subtype. This makes it a valuable tool for investigating the role of the D1 receptor in various physiological and pathological processes.
Propriétés
Numéro CAS |
21015-08-7 |
|---|---|
Formule moléculaire |
C17H16F3NO |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22) |
Clé InChI |
NHEPRYWLCFADTR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



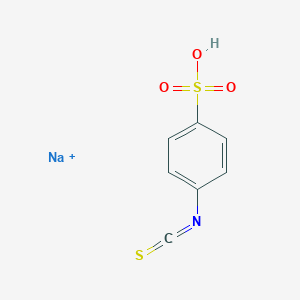

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
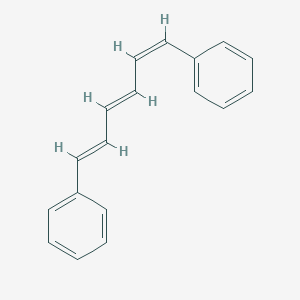
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
